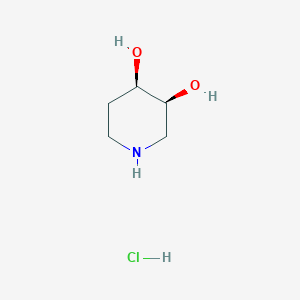

cis-3,4-Piperidinediol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-3,4-Piperidinediol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the piperidine ring in a cis configuration, along with a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Piperidinediol hydrochloride typically involves the reduction of a suitable precursor, such as 3,4-dihydroxypiperidine. One common method involves the catalytic hydrogenation of 3,4-dihydroxypiperidine in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C) under mild conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-3,4-Piperidinediol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form piperidine derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

Oxidation: Ketones, Aldehydes

Reduction: Piperidine derivatives

Substitution: Alkylated or acylated piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cis-3,4-Piperidinediol hydrochloride is primarily explored for its potential as a precursor in synthesizing various pharmaceutical compounds. Its structural properties enable modifications that can lead to derivatives with enhanced biological activity.

- Antidepressant Properties : Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects. These compounds can be designed to minimize psychostimulatory side effects while maintaining efficacy in treating depression .

- Analgesic Activity : The compound's derivatives have been investigated for their analgesic properties. Some studies suggest that certain piperidine derivatives can act as potent analgesics, potentially providing alternatives to traditional opioids .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile.

- Dopamine Transporter Affinity : Studies have shown that modifications to the piperidine ring can enhance the affinity of compounds for the dopamine transporter. This is significant for developing treatments for disorders like ADHD and Parkinson's disease .

- Selectivity for Neurotransmitter Receptors : The introduction of hydroxyl groups or other substituents can alter the selectivity of these compounds toward various neurotransmitter receptors, including serotonin and norepinephrine transporters. This selectivity is vital for minimizing side effects and enhancing therapeutic efficacy .

Synthetic Applications

This compound serves as an important building block in organic synthesis.

- Synthesis of Fentanyl Derivatives : It has been utilized in synthesizing fentanyl-related compounds, which are potent analgesics. The ability to modify the piperidine structure allows chemists to create new analogs with varying potency and side effect profiles .

- Pharmaceutical Formulations : The compound's ability to form salts (like hydrochloride) enhances its solubility and stability, making it suitable for inclusion in various pharmaceutical formulations .

Case Studies

Several case studies illustrate the applications of this compound:

- Development of Antidepressants : A study focused on synthesizing piperidine derivatives demonstrated that specific modifications to cis-3,4-Piperidinediol led to compounds with significant antidepressant activity in animal models. These findings support further clinical exploration .

- Pain Management Research : Another research effort evaluated the analgesic efficacy of piperidine derivatives derived from this compound. Results indicated that certain derivatives exhibited superior pain relief compared to standard treatments, highlighting their potential in pain management therapies .

Wirkmechanismus

The mechanism of action of cis-3,4-Piperidinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand, binding to receptors and modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

trans-3,4-Piperidinediol hydrochloride: Differing in the spatial arrangement of the hydroxyl groups.

3,4-Dihydroxypiperidine: The precursor used in the synthesis of cis-3,4-Piperidinediol hydrochloride.

Piperidine: The parent compound without hydroxyl groups.

Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications compared to its trans isomer or other piperidine derivatives.

Biologische Aktivität

Cis-3,4-Piperidinediol hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals and its interactions with biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

Chemical Structure and Properties

This compound features a piperidine ring with hydroxyl substituents at the 3 and 4 positions. Its molecular formula is C5H12ClN with a molar mass of approximately 133.61 g/mol. The presence of hydroxyl groups contributes to its solubility in water and its ability to form hydrogen bonds, influencing its biological interactions.

Receptor Antagonism

Research has demonstrated that this compound acts as an antagonist for various receptors. A notable study evaluated a series of cis-3,4-disubstituted piperidines, including this compound, for their activity against the CC chemokine receptor 2 (CCR2). The findings indicated that certain analogs exhibited strong binding affinity (IC50 = 3.4 nM) and functional antagonism (calcium flux IC50 = 2.0 nM) . This suggests potential applications in inflammatory conditions where CCR2 plays a critical role.

Enzyme Inhibition

In addition to receptor antagonism, this compound has been investigated for its inhibitory effects on enzymes such as renin. A study highlighted the design of substituted piperidines as direct renin inhibitors (DRIs), showcasing the compound's capability to lower blood pressure in animal models through selective inhibition of human renin . The structural modifications around the piperidine core were crucial in enhancing potency and selectivity.

Antitumor Activity

A series of studies focused on the antitumor properties of piperidine derivatives, including those containing this compound. These compounds were synthesized and tested for their ability to inhibit tumor cell proliferation. Results indicated promising antitumor activity against various cancer cell lines, suggesting that modifications to the piperidine structure could lead to effective anticancer agents .

Antibacterial and Antifungal Properties

Another area of research explored the antibacterial and antifungal activities of piperidine-based compounds. The synthesized derivatives were evaluated against several bacterial strains and fungi, demonstrating significant inhibitory effects. These findings underscore the potential of this compound as a scaffold for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Target | IC50 Values | Notes |

|---|---|---|---|

| Receptor Antagonism | CCR2 | 3.4 nM (binding) | Strong functional antagonism observed |

| Enzyme Inhibition | Renin | 3 nM | Effective in lowering blood pressure |

| Antitumor Activity | Various Cancer Cell Lines | Varies | Promising results in inhibiting proliferation |

| Antibacterial Activity | Various Bacteria | Varies | Significant inhibition noted |

| Antifungal Activity | Various Fungi | Varies | Effective against multiple strains |

Eigenschaften

CAS-Nummer |

443648-89-3 |

|---|---|

Molekularformel |

C5H12ClNO2 |

Molekulargewicht |

153.61 g/mol |

IUPAC-Name |

piperidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H |

InChI-Schlüssel |

DGTFLCBNCAMFON-UHFFFAOYSA-N |

SMILES |

C1CNCC(C1O)O.Cl |

Kanonische SMILES |

C1CNCC(C1O)O.Cl |

Synonyme |

(3R,4S)-rel-3,4-Piperidinediol Hydrochloride (1:1); syn-3,4-Dihydroxypiperidine Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.